

crystal structure of Dibenzofuran-4-boronic acid

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Compound of Interest

Compound Name: *Dibenzofuran-4-boronic acid*

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Technical Guide: Dibenzofuran-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzofuran-4-boronic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and electronic materials.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role as a precursor in structurally characterized molecules. While, to date, the specific crystal structure of **Dibenzofuran-4-boronic acid** has not been reported in publicly accessible crystallographic databases, this guide outlines a generalized experimental workflow for its potential structure determination.

Introduction

Dibenzofuran-4-boronic acid (CAS No. 100124-06-9) is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its rigid dibenzofuran core and versatile boronic acid functional group make it an important intermediate for the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura cross-coupling.[1][2] The structural characteristics of the dibenzofuran moiety can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] This document serves as a technical resource, consolidating available data on its properties and synthesis, and provides a standard protocol for its crystallographic analysis.

Chemical and Physical Properties

The known chemical and physical properties of **Dibenzofuran-4-boronic acid** are summarized in the table below.

| Property | Value | Source |
|---------------------|--|---|
| IUPAC Name | dibenzofuran-4-ylboronic acid | [4] |
| CAS Number | 100124-06-9 | [4] [5] |
| Molecular Formula | C ₁₂ H ₉ BO ₃ | [4] [5] [6] |
| Molecular Weight | 212.01 g/mol | [4] [5] [6] |
| Appearance | White to off-white or beige powder/crystal | [1] [6] [7] |
| Melting Point | 286-291 °C (lit.) | [7] [8] |
| Boiling Point | 438.5 °C at 760 mmHg | [7] |
| Flash Point | 219.0 °C | [7] |
| Density | 1.3 g/cm ³ | [7] |
| Storage Temperature | 0-6 °C | [7] |

Experimental Protocols: Synthesis of Dibenzofuran-4-boronic acid

The synthesis of **Dibenzofuran-4-boronic acid** is typically achieved through the lithiation of 4-bromodibenzofuran followed by reaction with a borate ester and subsequent acidic workup.[\[1\]](#) Two detailed protocols are provided below.

Protocol 1: Synthesis using Trimethoxyborane[\[5\]](#)[\[8\]](#)

- Dissolve 7.2 g of 4-bromodibenzofuran in a 300 ml three-necked flask with anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.[\[5\]](#)[\[8\]](#)

- Add 20 ml of a 1.6 M n-butyl lithium-n-hexane solution (1.1 equivalents) and stir the mixture for 1 hour.[5][8]
- Add 4.23 ml of trimethoxyborane (1.3 equivalents) and continue stirring for 2 hours.[5][8]
- Allow the reaction mixture to warm to room temperature.[5][8]
- Add 200 ml of 1 N hydrochloric acid and stir for 3 hours to quench the reaction.[5][8]
- Separate the organic layer and remove the solvents by distillation.[5][8]
- Add hexane to the crude product to precipitate **Dibenzofuran-4-boronic acid**.[5][8]
- Filter the precipitate to obtain the product as a white solid (yield: 80%).[5][8]

Protocol 2: Synthesis using Triisopropyl Borate[5]

- In a 50 ml three-necked flask, dissolve 7.4 g (30 mmol) of 4-bromodibenzofuran in dry tetrahydrofuran.[5]
- Cool the solution to -78 °C and purge the system with nitrogen three times to ensure an oxygen-free environment.[5]
- Add 13.2 ml of 2.5 M n-butyl lithium (1.1 equivalents) and maintain the reaction at -78 °C for 1.5 hours.[5]
- Add 7.6 ml of triisopropyl borate (1.1 equivalents) dropwise.[5]
- After the addition is complete, allow the mixture to warm to room temperature and react for 8 hours.[5]
- Quench the reaction by the dropwise addition of dilute hydrochloric acid.[5]
- Remove the tetrahydrofuran by distillation under reduced pressure.[5]
- Dissolve the residue in dichloromethane, wash with anhydrous magnesium sulfate, dry, and filter.[5]

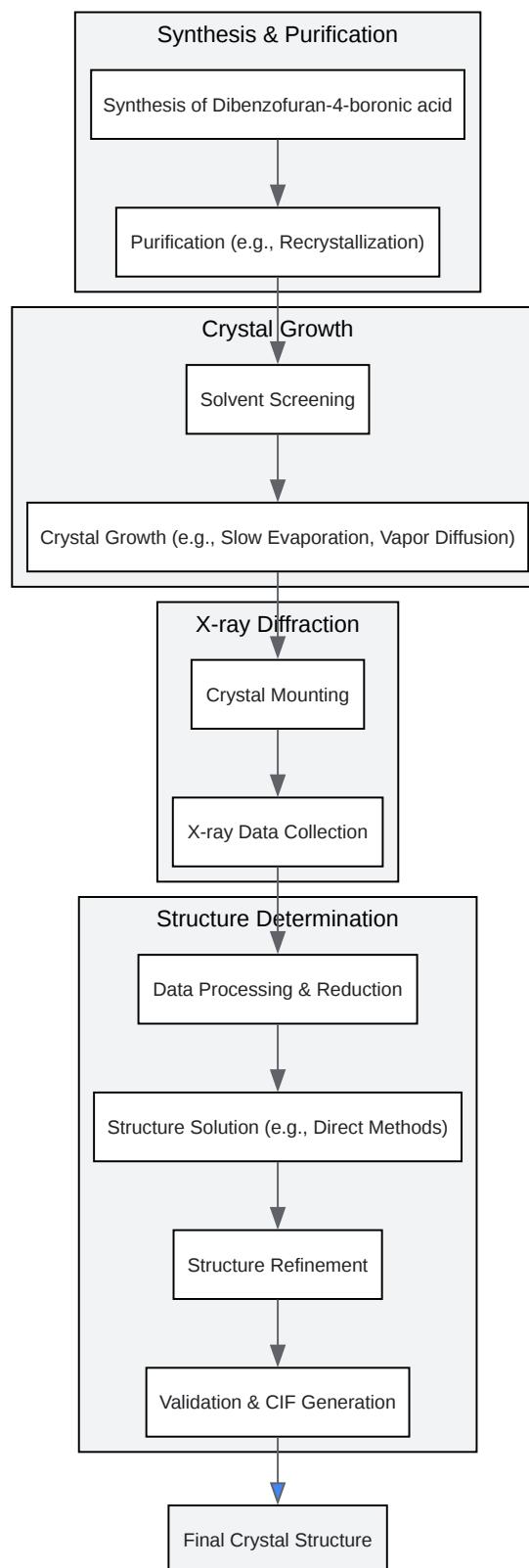
- Recrystallize the product from the filtrate to obtain a white solid (yield: 94%).[\[5\]](#)

Application in the Synthesis of Structurally Characterized Molecules

While the crystal structure of **Dibenzofuran-4-boronic acid** itself is not publicly available, it serves as a crucial precursor in the synthesis of larger, more complex molecules whose structures have been determined by X-ray crystallography. Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[\[1\]](#) This makes it an essential building block for creating novel compounds for pharmaceutical research and for the development of materials for Organic Light Emitting Diodes (OLEDs).[\[1\]](#) The resulting complex molecules, once crystallized, can be analyzed to understand their three-dimensional structure, which is vital for drug design and materials engineering.

Generalized Workflow for Crystal Structure Determination

The following diagram illustrates a generalized experimental workflow for the determination of the crystal structure of a small organic molecule such as **Dibenzofuran-4-boronic acid**.



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